molecular formula C15H14N4O5S2 B6494736 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1098640-21-1

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B6494736
CAS No.: 1098640-21-1
M. Wt: 394.4 g/mol
InChI Key: LECSSAZUFSAAAQ-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C15H14N4O5S2 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.04056191 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines a furan ring, an oxadiazole moiety, and a thiophene sulfonamide group, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula for this compound is C15H14N4O3SC_{15}H_{14}N_{4}O_{3}S, with a molecular weight of 342.36 g/mol. The structural representation can be summarized as follows:

ComponentDescription
Furan ringContributes to biological activity
Oxadiazole moietyInvolved in various chemical reactions
Thiophene sulfonamide groupEnhances interaction with biological targets

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving furan derivatives and appropriate reagents.
  • Introduction of the thiophene sulfonamide : This step may involve the reaction of thiophene derivatives with sulfonyl chlorides.
  • Final coupling with pyrrolidine carboxamide : The last step usually involves amide bond formation to yield the final product.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies : Compounds containing oxadiazole and furan rings have shown cytotoxic effects against various cancer cell lines, including breast cancer and colon cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for these compounds often range from 0.004 μM to 6.0 μM depending on the specific structure and substituents present .

The proposed mechanisms for the biological activity of this compound include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been suggested that similar compounds can induce programmed cell death in malignant cells through various signaling pathways.
  • Antioxidant Activity : The presence of the furan and oxadiazole rings may confer antioxidant properties, which can help in reducing oxidative stress in cells.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives with similar structures showed potent activity against non-small cell lung cancer (NSCLC) with log GI50 values around -6.0 .
    CompoundCell LineIC50 (μM)
    Compound ANSCLC0.004
    Compound BColon Cancer0.001
  • Anti-inflammatory Effects : Another investigation indicated that related compounds exhibited anti-inflammatory properties by inhibiting COX-II enzymes .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S2/c20-13(16-15-18-17-14(24-15)11-5-2-8-23-11)10-4-1-7-19(10)26(21,22)12-6-3-9-25-12/h2-3,5-6,8-10H,1,4,7H2,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECSSAZUFSAAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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